N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE
Description
This compound is a quinoline-3-carboxamide derivative featuring a diethylamide group at position 3, a fluorine substituent at position 6, and a 4-(2-methylpropyl)benzenesulfonyl moiety at position 4 of the quinoline core. The 6-fluoro substituent likely modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
N,N-diethyl-6-fluoro-4-[4-(2-methylpropyl)phenyl]sulfonylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-5-27(6-2)24(28)21-15-26-22-12-9-18(25)14-20(22)23(21)31(29,30)19-10-7-17(8-11-19)13-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGLPNGEUXFYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C=CC(=CC2=C1S(=O)(=O)C3=CC=C(C=C3)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: Electrophilic fluorination can be used to introduce the fluorine atom at the desired position on the quinoline ring.
Sulfonylation: The benzenesulfonyl group can be introduced via a sulfonyl chloride derivative in the presence of a base.
Carboxamide Formation: The carboxamide group is typically formed through the reaction of the corresponding carboxylic acid with an amine, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-6-FLUORO-4-[4-(2-METHYLPROPYL)BENZENESULFONYL]QUINOLINE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and covalent modification of target proteins.
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Carboxamides
Carboxamide Substituents
- Target Compound : N,N-Diethyl carboxamide (C₃H₇)₂N– group.
- Analog 1 : N,N-Dibutyl carboxamide (C₄H₉)₂N– ().
- Larger alkyl chains increase lipophilicity but may reduce solubility.
- Analog 2: N-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl) carboxamide ().
Sulfonyl/Sulfonamide Groups
- Target Compound : 4-(2-methylpropyl)benzenesulfonyl (bulky, hydrophobic).
- Analog 1: 4-(3-Morpholinopropyl)aminosulfonyl ().
- Analog 2 : 3-Methoxyphenyl sulfamoyl ().
- Methoxy group introduces electron-donating effects, altering electronic properties.
Quinoline Core Modifications
- Target Compound : 6-Fluoro substituent.
- Analog 1 : 7-Chloro substituent ().
- Chlorine’s larger atomic size may sterically hinder binding compared to fluorine.
- Analog 2 : 6-Trifluoromethyl substituent ().
- Strong electron-withdrawing effect enhances metabolic stability but reduces nucleophilicity.
Substituent Effects on Physicochemical Properties
Notes:
Biological Activity
N,N-Diethyl-6-fluoro-4-[4-(2-methylpropyl)benzenesulfonyl]quinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 577.71 g/mol. The presence of a fluorine atom and a sulfonyl group in its structure suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, a related class of compounds demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), HT-29 (colon cancer), MKN-45 (gastric cancer), and U87MG (glioblastoma) . The mechanism of action is primarily through the inhibition of receptor tyrosine kinases, particularly c-Met kinase, which plays a crucial role in tumor growth and metastasis.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 34 | A549 | 1.04 |
| Compound 34 | H460 | Moderate |
| Compound 34 | HT-29 | Moderate |
| Compound 34 | MKN-45 | Moderate |
| Compound 34 | U87MG | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an essential enzyme involved in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications in neurodegenerative diseases . The structure-activity relationship studies revealed that modifications at specific positions significantly affect the inhibitory potency against AChE.
Table 2: Inhibitory Potency Against AChE
| Compound | IC50 (µM) |
|---|---|
| Compound A | 5.4 |
| Compound B | 11.0 |
| N,N-Diethyl Compound | TBD |
Case Studies
-
Case Study on Antitumor Efficacy :
In a recent investigation, a series of quinoline derivatives were synthesized and tested for their ability to inhibit c-Met kinase activity. The study found that compounds with fluorine substitutions exhibited enhanced potency, suggesting that the N,N-diethyl derivative may also possess similar or superior antitumor activity . -
Neuropharmacological Evaluation :
Another study focused on the neuropharmacological effects of related quinoline compounds, assessing their impact on memory and cognitive function in animal models. The findings suggested that these compounds could modulate cholinergic pathways, potentially offering benefits in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
